5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]-1,2-oxazole-3-carboxamide
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Overview
Description
5-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-N-{4-[(1,3-THIAZOL-2-YL)SULFAMOYL]PHENYL}-1,2-OXAZOLE-3-CARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a benzodioxin ring, a thiazole ring, and an oxazole ring, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-N-{4-[(1,3-THIAZOL-2-YL)SULFAMOYL]PHENYL}-1,2-OXAZOLE-3-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the benzodioxin and thiazole intermediates. These intermediates are then coupled under specific reaction conditions to form the final compound. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the coupling and purification processes .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic routes for scalability and cost-effectiveness. This includes using continuous flow reactors and automated systems to ensure consistent quality and yield. The use of green chemistry principles to minimize waste and environmental impact is also a consideration in industrial settings .
Chemical Reactions Analysis
Types of Reactions
5-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-N-{4-[(1,3-THIAZOL-2-YL)SULFAMOYL]PHENYL}-1,2-OXAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the benzodioxin or thiazole rings.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace certain atoms or groups within the molecule, potentially creating derivatives with different properties
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce a range of functionalized compounds .
Scientific Research Applications
5-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-N-{4-[(1,3-THIAZOL-2-YL)SULFAMOYL]PHENYL}-1,2-OXAZOLE-3-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a precursor for other industrial chemicals
Mechanism of Action
The mechanism of action of 5-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-N-{4-[(1,3-THIAZOL-2-YL)SULFAMOYL]PHENYL}-1,2-OXAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity or alteration of signal transduction processes .
Comparison with Similar Compounds
Similar Compounds
5-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-1H-PYRAZOL-3-AMINE: Shares the benzodioxin ring but differs in the attached functional groups.
2-(6-CHLOROPYRIDIN-3-YL)-N’-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YLMETHYLIDENE)ACETOHYDRAZIDE: Contains a similar benzodioxin structure but with different substituents.
Uniqueness
The uniqueness of 5-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-N-{4-[(1,3-THIAZOL-2-YL)SULFAMOYL]PHENYL}-1,2-OXAZOLE-3-CARBOXAMIDE lies in its combination of benzodioxin, thiazole, and oxazole rings, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C21H16N4O6S2 |
---|---|
Molecular Weight |
484.5 g/mol |
IUPAC Name |
5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C21H16N4O6S2/c26-20(16-12-18(31-24-16)13-1-6-17-19(11-13)30-9-8-29-17)23-14-2-4-15(5-3-14)33(27,28)25-21-22-7-10-32-21/h1-7,10-12H,8-9H2,(H,22,25)(H,23,26) |
InChI Key |
ILJUKTZVVXTHSJ-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C3=CC(=NO3)C(=O)NC4=CC=C(C=C4)S(=O)(=O)NC5=NC=CS5 |
Origin of Product |
United States |
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